Ethyl 2-amino-3-methoxybenzoate is a chemical compound that has been the subject of various studies due to its potential applications in different fields of research and medicine. While the provided data does not directly discuss Ethyl 2-amino-3-methoxybenzoate, it does include information on structurally related compounds that can offer insights into the behavior and applications of similar esters and benzoate derivatives. These compounds have been explored for their roles in cancer treatment, oligonucleotide synthesis, receptor agonism and antagonism, biofilm inhibition, and as precursors for synthesizing other complex molecules.
The mechanism of action for compounds similar to Ethyl 2-amino-3-methoxybenzoate can be diverse, depending on their specific structure and target. For instance, Ethyl-3,4-dihydroxybenzoate has been shown to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells by up-regulating key regulators such as BNIP3 and NDRG1, which are involved in cell cycle regulation and cellular metabolism1. Similarly, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been found to be potent 5-HT4 receptor agonists, affecting the gastrointestinal tract and the central nervous system3. These compounds interact with receptors and signaling pathways to exert their biological effects, which can range from inhibiting cancer cell growth to modulating neurotransmitter activity.
In cancer research, compounds like Ethyl-3,4-dihydroxybenzoate have been studied for their cytotoxic effects on cancer cells. The study on esophageal squamous cell carcinoma cells revealed that this compound could induce apoptosis through the up-regulation of genes associated with cell death and autophagy1. This suggests that similar compounds could potentially be used as chemotherapeutic agents.
The protection of exocyclic amino groups of nucleosides is crucial in the synthesis of oligodeoxyribonucleotides. A study on the use of 3-methoxy-4-phenoxybenzoyl group for amino protection showed that it is highly selective and stable under controlled conditions, which is beneficial for the synthesis of oligodeoxyribonucleotides on solid support2. This indicates that Ethyl 2-amino-3-methoxybenzoate could potentially be used in similar synthetic applications.
Compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and found to be potent 5-HT4 receptor agonists and antagonists, which could be used to treat gastrointestinal disorders or as tools in neuroscience research3. The pharmacological profile of these compounds can be fine-tuned by modifying their structure, which could be relevant for the development of new drugs.
In the context of biofilm formation, related compounds such as 4-ethoxybenzoic acid have been shown to inhibit Staphylococcus aureus biofilm formation and potentiate the biofilm's sensitivity to antibiotics like vancomycin4. This suggests that Ethyl 2-amino-3-methoxybenzoate might also have potential as an anti-pathogenic agent.
Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, a compound with a similar structure, has been used as a reagent for the preparation of fused substituted 3-aminopyranones and other complex molecules5. This demonstrates the utility of such esters in synthetic organic chemistry for creating diverse molecular architectures.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: